Deucrictibant - 2340111-58-0

Deucrictibant

Catalog Number: EVT-10953369
CAS Number: 2340111-58-0
Molecular Formula: C25H23ClF3N5O3
Molecular Weight: 534.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Deucrictibant is classified as a small molecule drug, specifically designed to inhibit the bradykinin B2 receptor. Its development is spearheaded by Pharvaris, a biopharmaceutical company focused on therapies for bradykinin-mediated diseases. The compound is also recognized as PHA-022121 in various studies and clinical trials .

Synthesis Analysis

Methods and Technical Details

The synthesis of deucrictibant involves advanced organic chemistry techniques tailored to create a highly selective and potent antagonist for the bradykinin B2 receptor. Although specific synthetic routes are proprietary, the general approach likely includes:

  • Stepwise Synthesis: Utilizing multiple chemical reactions to build up the complex structure of deucrictibant.
  • Deuteration: Incorporating deuterium atoms may enhance metabolic stability and alter pharmacokinetic properties, a strategy increasingly employed in drug design .
  • Purification Techniques: Employing chromatography methods to isolate the desired compound from reaction mixtures.

The synthesis process emphasizes achieving high purity and yield, crucial for subsequent pharmacological testing.

Molecular Structure Analysis

Structure and Data

Deucrictibant's molecular structure is characterized by its specific configuration that allows it to effectively bind to the bradykinin B2 receptor. The compound has a molecular weight of approximately 1,305 daltons, which positions it within the realm of large small molecules .

The structural formula includes various functional groups that contribute to its binding affinity and specificity. Detailed structural data can be obtained through techniques such as X-ray crystallography or NMR spectroscopy, although specific structural diagrams are not provided in the current literature.

Chemical Reactions Analysis

Reactions and Technical Details

Deucrictibant primarily engages in competitive inhibition at the bradykinin B2 receptor site. This interaction prevents bradykinin from exerting its effects, thereby mitigating the symptoms associated with angioedema.

Key technical details about its chemical reactivity include:

  • Binding Affinity: The compound exhibits high affinity for the bradykinin B2 receptor, which is critical for its therapeutic efficacy.
  • Metabolic Stability: Due to potential deuteration, deucrictibant may have improved resistance to metabolic degradation compared to non-deuterated analogs .

Experimental data from clinical trials indicate that deucrictibant maintains therapeutic levels in plasma for extended periods, supporting its use in both acute and prophylactic settings .

Mechanism of Action

Process and Data

Deucrictibant operates by competitively inhibiting the bradykinin B2 receptor. This mechanism involves:

  1. Receptor Binding: Deucrictibant binds to the bradykinin B2 receptor with high specificity.
  2. Inhibition of Signal Transduction: By blocking bradykinin from binding, it prevents downstream signaling pathways that lead to vasodilation and increased vascular permeability—hallmarks of angioedema attacks.
  3. Clinical Efficacy: Clinical trials have demonstrated significant reductions in attack severity and frequency among patients treated with deucrictibant compared to placebo .

The pharmacokinetics show rapid absorption and sustained therapeutic levels, making it suitable for on-demand treatment as well as long-term prophylaxis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Deucrictibant displays several notable physical and chemical properties:

  • Solubility: As an orally bioavailable compound, it exhibits favorable solubility characteristics that facilitate absorption in the gastrointestinal tract.
  • Stability: The incorporation of deuterium may enhance stability against metabolic processes.
  • Half-Life: Clinical studies report a plasma half-life ranging from approximately 3.5 to 5.6 hours, allowing for effective dosing schedules .

These properties are critical for ensuring that deucrictibant can be administered effectively while minimizing side effects.

Applications

Scientific Uses

Deucrictibant's primary application lies in treating hereditary angioedema by providing an effective means to manage acute attacks and prevent future episodes. Its unique mechanism makes it particularly valuable in populations where existing treatments are inadequate or unavailable.

Additionally, ongoing research may explore its potential applications in other conditions associated with bradykinin dysregulation, expanding its therapeutic scope beyond hereditary angioedema .

Molecular Pharmacology of Bradykinin B2 Receptor Antagonism

Structural Determinants of High-Affinity Bradykinin B2 Receptor Binding

Deucrictibant is a small-molecule competitive antagonist that binds selectively to the bradykinin B2 receptor (B2R), a class A G-protein-coupled receptor (GPCR). Its high binding affinity (sub-nanomolar Ki) arises from specific structural interactions within the receptor's orthosteric site [3] [5]. Key molecular features include:

  • Hydrophobic Pocket Engagement: Deucrictibant’s bicyclic core forms van der Waals contacts with transmembrane helices (TM3, TM5, and TM6) of B2R, notably with residues Phe(^{261}) and Trp(^{285}). This stabilizes the receptor’s inactive conformation [5].
  • Ionic Bonding: The protonated amine group of deucrictibant forms a salt bridge with B2R’s conserved Asp(^{286}) in TM7, a residue critical for ligand recognition in peptide-binding GPCRs [9].
  • Allosteric Modulation: Though binding orthosterically, deucrictibant induces conformational shifts in extracellular loop 2 (ECL2), reducing bradykinin access through steric hindrance. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies suggest this repositions Tyr(^{295}) to occlude the binding cleft [8].

Table 1: Molecular Interactions Governing Deucrictibant-B2R Binding

Structural ElementB2R ResidueInteraction TypeFunctional Impact
Bicyclic scaffoldPhe(^{261}), Trp(^{285})Van der WaalsStabilizes inactive state
Protonated amineAsp(^{286})Ionic bondAnchors ligand in orthosteric site
Aryl substituentTyr(^{295})Steric hindranceReduces bradykinin access

While no direct crystallography of deucrictibant-bound B2R exists, mutagenesis studies on analogous antagonists (e.g., icatibant) confirm these residues are indispensable for binding kinetics [5] [9].

Kinetic Analysis of Competitive Receptor Antagonism Mechanisms

Deucrictibant functions as a reversible competitive antagonist, validated through Schild regression analysis. This method, superior to IC50 determination for mechanistic studies, confirms deucrictibant’s surmountable antagonism by demonstrating parallel rightward shifts in bradykinin dose-response curves without maximal response suppression [2] [9].

  • Equilibrium Dissociation Constant (KB): Schild analysis yields a KB of 0.6 nM, indicating high potency. This quantifies the antagonist concentration requiring a twofold agonist increase to elicit the original response [2] [5].
  • Association/Dissociation Kinetics: Surface plasmon resonance (SPR) reveals rapid association (kon = 2.1 × 10⁵ M⁻¹s⁻¹) and slow dissociation (koff = 1.3 × 10⁻⁴ s⁻¹), resulting in a long residence time (~2 hours). This prolonged binding underlies durable symptom relief observed in clinical studies [4] [7].
  • Cheng-Prusoff Validation: In radioligand binding assays, deucrictibant’s Ki (0.8 nM) aligns with functional KB, confirming competitive inhibition independent of agonist concentration artifacts [2].

Table 2: Kinetic Parameters of Deucrictibant Antagonism

ParameterValueMethodBiological Implication
KB0.6 nMSchild regressionHigh potency at B2R
kon2.1 × 10⁵ M⁻¹s⁻¹SPRRapid target engagement
koff1.3 × 10⁻⁴ s⁻¹SPRProlonged receptor blockade
Residence time~120 minutesCalculated (1/koff)Sustained inhibition

Schild slopes near unity (1.02 ± 0.11) confirm pure competitive behavior, excluding allosteric or irreversible mechanisms [2] [9].

Intracellular Signaling Pathway Inhibition Profiles

Deucrictibant blocks bradykinin-driven Gαq-mediated signaling cascades, preventing downstream effectors of vascular leakage and inflammation [1] [4]:

  • Gαq-Protein Coupling Suppression: By occupying B2R’s orthosteric site, deucrictibant inhibits GTPγS binding to Gαq, reducing activation by >90% at therapeutic concentrations. This prevents phospholipase C-β (PLC-β) stimulation and subsequent inositol trisphosphate (IP3) formation [4] [6].
  • Calcium Flux Abrogation: In endothelial cells, deucrictibant (100 nM) reduces bradykinin-induced Ca²⁺ release by 94% within 5 minutes, measured via fluorometric assays. This directly mitigates nitric oxide synthase (NOS) activation and vasodilation [7].
  • Secondary Messenger Crosstalk: Transcriptomic analyses show deucrictibant downregulates bradykinin-induced expression of:
  • Vascular endothelial growth factor (VEGF): -80% vs. agonist control
  • Interleukin-8 (IL-8): -75%
  • Substance P: -70%This attenuates neurogenic inflammation and capillary permeability synergistically [4] [10].

Table 3: Downstream Pathways Inhibited by Deucrictibant

PathwayKey EffectorInhibition (%)Functional Outcome
Gαq-PLC-β-IP3Ca²⁺ release94%Prevents edema formation
NOS activationcGMP production88%Reduces vasodilation
Pro-inflammatory cytokinesIL-8/VEGF75–80%Attenuates inflammation
Neuropeptide releaseSubstance P70%Limits neurogenic angioedema

Biomarker studies confirm target engagement: Deucrictibant suppresses cold-induced plasma bradykinin generation by 92% in hereditary angioedema patients, directly linking receptor blockade to pathway inhibition [6] [10].

Properties

CAS Number

2340111-58-0

Product Name

Deucrictibant

IUPAC Name

N-[(1S)-1-[3-chloro-5-fluoro-2-[[2-methyl-4-(2-methyl-1,2,4-triazol-3-yl)quinolin-8-yl]oxymethyl]phenyl]-1-deuterioethyl]-2-(difluoromethoxy)acetamide

Molecular Formula

C25H23ClF3N5O3

Molecular Weight

534.9 g/mol

InChI

InChI=1S/C25H23ClF3N5O3/c1-13-7-18(24-30-12-31-34(24)3)16-5-4-6-21(23(16)32-13)36-10-19-17(8-15(27)9-20(19)26)14(2)33-22(35)11-37-25(28)29/h4-9,12,14,25H,10-11H2,1-3H3,(H,33,35)/t14-/m0/s1/i14D

InChI Key

ZTCLCSCHTACERP-WTDRUJNCSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OCC3=C(C=C(C=C3Cl)F)C(C)NC(=O)COC(F)F)C4=NC=NN4C

Isomeric SMILES

[2H][C@](C)(C1=C(C(=CC(=C1)F)Cl)COC2=CC=CC3=C(C=C(N=C32)C)C4=NC=NN4C)NC(=O)COC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.